tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
Description
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate (CAS 1628047-84-6) is a brominated aromatic ester derivative with a molecular formula of C₁₈H₁₇BrN₂O₃ and a molecular weight of 389.24 g/mol . The compound is sensitive to environmental conditions, requiring storage at -20°C under an inert atmosphere .
This molecule is a critical intermediate in synthesizing Venetoclax (ABT199), a selective BCL-2 inhibitor used in oncology for its apoptosis-inducing properties . The pyrrolo[2,3-b]pyridine moiety enables interactions with biological targets, while the bromine substituent at the 4-position contributes to its electronic and steric profile, influencing reactivity in downstream synthetic steps .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUZSJSEZUZNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128729 | |
| Record name | Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628047-84-6 | |
| Record name | Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628047-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 942-459-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628047846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core
The core heterocycle can be synthesized via Suzuki-Miyaura coupling of halogenated pyrrolo[2,3-b]pyridine derivatives with phenylboronic acids, as described in patent WO2006063167A1 and scientific literature. The key steps include:
- Preparation of 5-bromo-7-azaindole (or pyrrolo[2,3-b]pyridine derivative) via bromination of the heterocycle.
- Coupling with phenylboronic acid derivatives using palladium catalysis (Pd(dppf)Cl₂) in a dioxane/water mixture at elevated temperatures (~80°C).
Functionalization of the Heterocycle
- Tosylation of the heterocyclic nitrogen (if necessary) to facilitate subsequent substitution reactions.
- Introduction of the amino or hydroxyl groups at specific positions on the heterocycle, often via nucleophilic substitution or amination reactions, to enable oxygen linkage formation.
Formation of the Ester Linkage
The esterification step involves reacting the heterocyclic derivative with 4-bromobenzoic acid derivatives , typically through carbodiimide-mediated coupling (e.g., DCC or EDC) or acid chloride formation followed by nucleophilic attack by the heterocyclic oxygen.
- Preparation of the benzoate derivative (4-bromobenzoic acid ester) can be achieved by esterification of 4-bromobenzoic acid with tert-butanol under acidic catalysis or via reaction of 4-bromobenzoic acid chloride with tert-butanol.
Introduction of the tert-Butyl Group
- The tert-butyl ester is generally introduced during the esterification step, either by direct esterification with tert-butanol or by reacting the acid with tert-butyl chloride in the presence of base.
Bromination
- The bromine atom on the benzoate ring is introduced via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions to selectively brominate the ortho position relative to the ester group.
Specific Synthetic Methods from Literature and Patents
| Method Step | Description | References / Data |
|---|---|---|
| a. Synthesis of heterocyclic core | Suzuki coupling of 5-bromo-7-azaindole with phenylboronic acid derivatives | , Patent WO2006063167A1 |
| b. Bromination of heterocycle | Bromination at the 3-position using NBS | , Patent WO2006063167A1 |
| c. Tosylation/Protection | Tosylation of heterocyclic nitrogen to facilitate substitution | , Patent WO2006063167A1 |
| d. Esterification | Reaction of 4-bromobenzoic acid with tert-butanol or tert-butyl chloride | , ChemicalBook |
| e. Coupling of heterocycle with benzoate | Carbodiimide-mediated coupling or acyl chloride method | , Patent US20190185471A1 |
| f. Bromination of benzoate | Electrophilic substitution with NBS | , Patent WO2006063167A1 |
Data Tables of Reaction Conditions and Yields
Notes and Observations
- Reaction conditions are optimized to prevent over-bromination or side reactions, especially during bromination and coupling steps.
- Protection of heterocyclic nitrogen (via tosylation) enhances selectivity and yields.
- Purification typically involves chromatography (silica gel or preparative HPLC) to isolate the desired product.
- Yield ranges vary depending on the specific conditions but generally fall within 60-80% for key steps.
Summary of the Preferred Synthetic Route
- Preparation of the heterocyclic core via palladium-catalyzed Suzuki coupling.
- Selective bromination at the 3-position of the heterocycle.
- Protection of heterocyclic nitrogen if necessary.
- Reaction of 4-bromobenzoic acid with tert-butanol or tert-butyl chloride to form the tert-butyl ester.
- Coupling of the heterocycle with the esterified benzoic acid using carbodiimide chemistry.
- Final bromination on the benzoate ring to obtain the target compound.
Chemical Reactions Analysis
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoate ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Chemical Formula : C18H17BrN2O3
- Molecular Weight : 389.24 g/mol
- CAS Number : 1628047-84-6
- Melting Point : 188 - 190 °C
- Solubility : Slightly soluble in chloroform and DMSO
- Storage Conditions : Recommended to be stored at -20 °C under inert atmosphere .
Intermediate in Drug Synthesis
This compound is primarily known as an intermediate in the synthesis of Venetoclax (ABT-199), a potent and selective BCL-2 inhibitor used in the treatment of certain types of cancer such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Venetoclax works by inducing apoptosis in cancer cells while sparing normal platelets, making it a valuable therapeutic agent .
Apoptosis-Inducing Agents
The compound is utilized in the development of other apoptosis-inducing agents. Its structural features contribute to the design of new compounds that can effectively trigger programmed cell death in malignant cells, thereby enhancing cancer therapy options .
Case Study 1: Venetoclax Development
In the development of Venetoclax, this compound was synthesized to optimize the pharmacological properties of the drug. Research indicated that modifications to this compound could enhance its efficacy and selectivity towards BCL-2 inhibition, leading to improved patient outcomes in clinical settings .
Case Study 2: Structural Modifications
Studies have explored various structural modifications of this compound to create derivatives with enhanced biological activity. These derivatives have shown promise in preclinical trials for their ability to overcome resistance mechanisms commonly found in cancer therapies .
Mechanism of Action
The mechanism of action of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen Substitution (Br vs. F)
- Its polarizability may also influence binding affinity in biological targets .
- Fluorine : Fluorinated analogs (e.g., CAS 1235865-75-4) benefit from fluorine’s electronegativity, which improves metabolic stability and pharmacokinetic properties. Fluorine’s small size allows tighter interactions with target proteins, enhancing selectivity .
Ester Group (tert-Butyl vs. Methyl)
- tert-Butyl : The bulky tert-butyl group provides steric protection against enzymatic hydrolysis, improving plasma stability. However, it reduces solubility compared to methyl esters .
- Methyl : Methyl esters (e.g., CAS 1235865-75-4) are more soluble in aqueous environments but less stable under physiological conditions, limiting their utility in long-acting therapeutics .
Biological Activity
Chemical Identity
tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate, with CAS number 1628047-84-6, is a synthetic compound characterized by a molecular formula of and a molecular weight of 389.24 g/mol . It is an important intermediate in the synthesis of Venetoclax, a selective BCL-2 inhibitor known for its potent antitumor activity while sparing platelets .
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Venetoclax. Venetoclax acts by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, particularly in hematological malignancies such as chronic lymphocytic leukemia (CLL) .
In Vitro Studies
Research has demonstrated that compounds related to this compound exhibit significant biological activity. For instance, studies on derivatives of pyrrolo[2,3-b]pyridine have shown promising results as selective phosphodiesterase (PDE) inhibitors, specifically targeting PDE4B. These compounds demonstrated effective inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages exposed to inflammatory stimuli, indicating potential anti-inflammatory properties .
Case Studies
- Venetoclax Efficacy : In clinical settings, Venetoclax has shown remarkable efficacy in patients with CLL and acute myeloid leukemia (AML). It has been associated with high response rates and improved progression-free survival compared to conventional therapies. The biological activity of its precursors, including this compound, underpins its therapeutic effects .
- PDE Inhibition : A study evaluating the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives found that certain modifications led to enhanced potency against PDE4B. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on this target enzyme .
Safety and Toxicology
While specific safety data for this compound is limited, related compounds have been evaluated for toxicity. General precautions include storage in a dark place at controlled temperatures and handling with appropriate safety measures due to potential irritant properties .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Target | BCL-2 protein |
| Mechanism | Induces apoptosis in cancer cells |
| Related Compound | Venetoclax (BCL-2 inhibitor) |
| PDE Inhibition | Selective inhibition of PDE4B; potential anti-inflammatory effects |
| Clinical Application | Treatment for CLL and AML |
| Safety Notes | Handle with care; store under specified conditions |
Q & A
What are the key considerations for optimizing the synthesis of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate, particularly regarding bromine substitution?
Basic Research Question
The synthesis of brominated benzoate derivatives often requires careful optimization of halogenation conditions. For this compound, the bromine atom at the 4-position of the benzoate ring can be introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions. Key factors include:
- Choice of brominating agent : Use of N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct regioselectivity .
- Protecting group strategy : The tert-butyl ester group may influence steric hindrance; mild deprotection conditions (e.g., trifluoroacetic acid) should be tested to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for EAS, while inert solvents (e.g., THF) suit cross-coupling methods .
How does the tert-butyl group influence the compound’s stability and reactivity in downstream applications?
Advanced Research Question
The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis under physiological conditions. However, this can complicate nucleophilic substitution or coupling reactions. Methodological insights include:
- Kinetic studies : Monitor degradation rates via HPLC under varying pH and temperature to assess hydrolytic stability .
- Computational modeling : Use density functional theory (DFT) to predict electronic effects of the bulky substituent on reaction pathways .
- Comparative analysis : Compare reactivity with analogs (e.g., methyl or ethyl esters) to isolate steric vs. electronic contributions .
What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Basic Research Question
Standard characterization methods include:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolopyridine and bromobenzoate moieties .
- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- X-ray crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization agents due to steric hindrance .
Advanced Research Question
Conflicting data (e.g., unexpected NMR shifts or MS fragments) may arise from impurities or tautomerism in the pyrrolopyridine ring. Mitigation strategies:
- Multi-technique validation : Cross-validate with IR (C=O stretch) and UV-Vis (aromatic π→π* transitions) .
- Dynamic NMR : Probe temperature-dependent tautomerism in DMSO-d₆ or CDCl₃ .
What are the potential biological targets or applications of this compound in medicinal chemistry?
Advanced Research Question
The pyrrolo[2,3-b]pyridine scaffold is a known pharmacophore in kinase inhibitors and epigenetic modulators. The bromine atom may enhance binding to hydrophobic pockets in target proteins. Methodological approaches:
- Molecular docking : Screen against kinase libraries (e.g., PDB) to predict binding affinities .
- In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varying substituents to establish structure-activity relationships (SAR) .
How can researchers address challenges in purifying this compound due to its hydrophobic nature?
Basic Research Question
Purification challenges arise from the compound’s low solubility in aqueous systems. Recommended methods:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal yield .
Advanced Research Question
For trace impurities (e.g., dehalogenated byproducts):
- HPLC-MS with orthogonal columns : C18 for reverse-phase separation and HILIC for polar impurities .
- Prep-TLC : Isolate minor components using high-resolution plates with fluorescent indicators .
What are the environmental and safety considerations for handling this brominated compound?
Basic Research Question
Brominated aromatics may pose toxicity risks. Safety protocols include:
- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods during synthesis .
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced Research Question
Assess environmental persistence via:
- Biodegradation assays : Use OECD 301F guidelines to measure microbial degradation in soil/water matrices .
- Ecotoxicology studies : Evaluate Daphnia magna or algal growth inhibition to determine LC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
